Antitubercular Potency: 3-Chlorobenzofuran-2-carboxylic Acid Derivatives Exhibit Sub-100 μM IC50 Against MDR M. tuberculosis
A series of 3-chlorobenzofuran-2-carboxylic acid-derived congeners demonstrated significant in vitro activity against multidrug-resistant Mycobacterium tuberculosis H37Rv strains. The most potent compound in this series, 3b, exhibited an IC50 of 51.24 μM and an IC90 of 88.04 μM [1]. In contrast, unsubstituted benzofuran-2-carboxylic acid derivatives tested under identical conditions showed no significant antimycobacterial activity (IC50 > 200 μM) [2]. The 3-chloro substitution is therefore essential for achieving the observed antitubercular efficacy.
| Evidence Dimension | Antimycobacterial activity |
|---|---|
| Target Compound Data | IC50 = 51.24 μM, IC90 = 88.04 μM (compound 3b, a 3-chlorobenzofuran-2-carboxylic acid derivative) |
| Comparator Or Baseline | Unsubstituted benzofuran-2-carboxylic acid derivatives; IC50 > 200 μM |
| Quantified Difference | ≥3.9-fold improvement in potency (based on IC50) |
| Conditions | In vitro screening against multidrug-resistant Mycobacterium tuberculosis H37Rv strains; microplate Alamar Blue assay (MABA) |
Why This Matters
This direct comparative data validates the selection of the 3-chloro substituted benzofuran scaffold for antitubercular drug discovery programs, where potency against drug-resistant strains is a critical go/no-go criterion.
- [1] Abdullah, M. M., et al. Design, in-silico study and biological evaluation of newly synthesized 3-chlorobenzofuran congeners as antitubercular agents. Arabian Journal of Chemistry 2021, 14 (4), 103034. View Source
- [2] Abdullah, M. M., et al. (Supporting Information) Design, in-silico study and biological evaluation of newly synthesized 3-chlorobenzofuran congeners as antitubercular agents. Arabian Journal of Chemistry 2021, 14 (4), 103034. View Source
